Cas no 160984-14-5 (2-(4-acetylphenoxy)acetonitrile)

2-(4-Acetylphenoxy)acetonitrile is a versatile chemical intermediate characterized by its acetyl and cyano functional groups, which make it valuable in organic synthesis and pharmaceutical applications. The compound's structure allows for further derivatization, enabling the formation of heterocycles or incorporation into more complex molecular frameworks. Its acetylphenoxy moiety provides reactivity for electrophilic substitutions, while the acetonitrile group offers potential for nucleophilic additions or cyclizations. This compound is particularly useful in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), where precise functionalization is required. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its reactivity.
2-(4-acetylphenoxy)acetonitrile structure
160984-14-5 structure
Product Name:2-(4-acetylphenoxy)acetonitrile
CAS No:160984-14-5
MF:C10H9NO2
MW:175.183962583542
CID:3105638
PubChem ID:2384621
Update Time:2025-05-24

2-(4-acetylphenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (4-Acetyl-phenoxy)-acetonitrile
    • CS-0219775
    • SCHEMBL8421926
    • 107-518-7
    • 160984-14-5
    • AKOS000203227
    • EN300-04902
    • G33793
    • Z53791514
    • KGA98414
    • DTXCID701734201
    • 2-(4-acetylphenoxy)acetonitrile
    • DTXSID601304178
    • Inchi: 1S/C10H9NO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,7H2,1H3
    • InChI Key: LMPOOCSNZQWRBX-UHFFFAOYSA-N
    • SMILES: O(CC#N)C1C=CC(C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 175.063328530Da
  • Monoisotopic Mass: 175.063328530Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 82-84 °C
  • Boiling Point: 347.0±17.0 °C at 760 mmHg
  • Flash Point: 220.7±28.7 °C

2-(4-acetylphenoxy)acetonitrile Security Information

2-(4-acetylphenoxy)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-08
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2-(4-acetylphenoxy)acetonitrile Related Literature

Additional information on 2-(4-acetylphenoxy)acetonitrile

Compound CAS No. 160984-14-5: 2-(4-Acetylphenoxy)Acetonitrile

The compound with CAS No. 160984-14-5, commonly referred to as 2-(4-acetylphenoxy)acetonitrile, is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an acetylated phenoxy group with an acetonitrile moiety. Its chemical formula is C11H11NO2, and it has a molecular weight of 197.2 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate.

The synthesis of 2-(4-acetylphenoxy)acetonitrile typically involves multi-step organic reactions, often starting from phenol derivatives. One common approach involves the acetylation of 4-hydroxyacetophenone to form 4-acetylphenol, followed by nucleophilic substitution with an appropriate cyanide source to introduce the acetonitrile group. This compound has been extensively studied for its potential applications in drug design, agrochemicals, and materials science.

Recent studies have highlighted the biological activity of 2-(4-acetylphenoxy)acetonitrile, particularly its role as a lead compound in the development of novel pharmaceutical agents. Research conducted in 2023 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has shown promise as a potential anticancer agent due to its ability to induce apoptosis in various cancer cell lines.

In the field of agrochemistry, 2-(4-acetylphenoxy)acetonitrile has been investigated for its pesticidal activity. Studies have revealed that this compound possesses significant insecticidal properties against a range of agricultural pests, including coleopterans and lepidopterans. Its mechanism of action involves disruption of the pest's nervous system, leading to paralysis and eventual death.

The structural versatility of 2-(4-acetylphenoxy)acetonitrile makes it an attractive candidate for further modification and optimization. Researchers are currently exploring the effects of substituent variations on its biological activity, with the aim of developing more potent and selective derivatives. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to enhance both its anti-inflammatory and pesticidal activities.

In terms of environmental impact, 2-(4-acetylphenoxy)acetonitrile has been assessed for its biodegradability and ecotoxicity. Initial studies suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in the environment. However, further research is required to fully understand its long-term ecological effects.

The commercial availability of 2-(4-acetylphenoxy)acetonitrile has facilitated its use in various industrial applications. It is widely employed as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance. Its ability to undergo a range of chemical transformations makes it a valuable building block in organic synthesis.

In conclusion, 2-(4-acetylphenoxy)acetonitrile (CAS No. 160984-14-5) is a multifaceted organic compound with promising applications across diverse fields. Its unique chemical structure, coupled with its demonstrated biological activity, positions it as a key player in contemporary research and development efforts. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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